(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid
CAS No.: 159276-65-0
Cat. No.: VC8077956
Molecular Formula: C11H10BNO6
Molecular Weight: 263.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159276-65-0 |
|---|---|
| Molecular Formula | C11H10BNO6 |
| Molecular Weight | 263.01 g/mol |
| IUPAC Name | [4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]boronic acid |
| Standard InChI | InChI=1S/C11H10BNO6/c14-9-5-6-10(15)13(9)19-11(16)7-1-3-8(4-2-7)12(17)18/h1-4,17-18H,5-6H2 |
| Standard InChI Key | DSFNIEJAKSXKBE-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)(O)O |
Introduction
(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid is a complex organic compound with a molecular formula of C₁₁H₁₀BNO₆ and a molecular weight of 263.01 g/mol . This compound is also known by several synonyms, including [4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]boronic acid and (4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)boronic acid . It is a specialty chemical used in various applications, including chemical synthesis and biological research.
Synthesis and Preparation
For preparing stock solutions, the compound can be dissolved in DMSO, followed by dilution with appropriate solvents like PEG300 and Tween 80 for in vivo formulations .
Stock Solution Preparation:
| Concentration (mM) | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |
|---|---|---|---|
| 1 mM | 3.8021 mL | 19.0107 mL | 38.0214 mL |
| 5 mM | 0.7604 mL | 3.8021 mL | 7.6043 mL |
| 10 mM | 0.3802 mL | 1.9011 mL | 3.8021 mL |
Suppliers and Availability
(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid is available from several chemical suppliers, including Parchem and Echemi . These suppliers offer the compound in various quantities and purities, catering to different research needs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume